![molecular formula C17H16N2O5S2 B2410937 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 294853-53-5](/img/structure/B2410937.png)
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate
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Description
The compound is a sulfonyl carbamate derivative of a 3,4-dihydro-2H-1,4-benzothiazin-3-one . These types of compounds are often studied for their potential biological activities.
Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound might have moderate polarity due to the presence of the sulfonyl and carbamate groups. Its solubility in different solvents would depend on the balance of these polar groups with the nonpolar benzothiazine ring .Scientific Research Applications
- The compound has been investigated as a BET bromodomain inhibitor. BET proteins, particularly BRD4, play crucial roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
- Structure-activity relationship studies led to the discovery of potent compounds, including 15h and 15i, which displayed low-micromolar IC50 values against BRD4 (D1) and demonstrated anti-proliferation activities against hematologic malignancies cell lines .
- Targeting BRD4 has shown promise in acute myeloid leukemia and other cancers by downregulating c-Myc expression .
BET Bromodomain Inhibition for Anti-Hematologic Malignancies
Epigenetic Modulation and Cancer Therapy
Antibacterial Potential
Analgesic and Cardiovascular Applications
properties
IUPAC Name |
(3-oxo-4H-1,4-benzothiazin-2-yl)methyl N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-11-6-8-12(9-7-11)26(22,23)19-17(21)24-10-15-16(20)18-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRROENIHDLYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate |
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